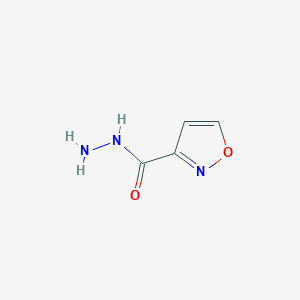

Isoxazole-3-carbohydrazide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c5-6-4(8)3-1-2-9-7-3/h1-2H,5H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDIOFINQYYTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60710673 | |

| Record name | 1,2-Oxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60710673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62438-02-2 | |

| Record name | 1,2-Oxazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60710673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Isoxazole 3 Carbohydrazide and Its Derivatives

Direct Synthesis of Isoxazole-3-carbohydrazide

The direct synthesis of the this compound core is most commonly achieved through the reaction of a corresponding ester with hydrazine hydrate. This method is efficient and widely reported in the literature.

Preparation from Isoxazole-3-carboxylic Esters via Hydrazinolysis

The most prevalent and straightforward method for preparing this compound is the hydrazinolysis of an isoxazole-3-carboxylic ester. This nucleophilic acyl substitution reaction involves treating the ester, typically a methyl or ethyl ester, with hydrazine hydrate. The reaction is often carried out in a protic solvent like ethanol or methanol and may be heated to reflux to ensure completion.

For instance, 5-phenylthis compound can be synthesized by reacting methyl 5-phenylisoxazole-3-carboxylate with hydrazine hydrate in methanol under reflux conditions for 3 to 5 hours. Similarly, the synthesis of 5-(4-nitrophenyl)this compound is achieved by refluxing ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate with hydrazine hydrate in an ethanol-dioxane mixture for 6 hours, yielding the product as yellow crystals. The reaction conditions are generally mild, and the resulting carbohydrazide (B1668358) often precipitates from the reaction mixture upon cooling, allowing for easy isolation by filtration. researchgate.net

Table 1: Examples of this compound Synthesis via Hydrazinolysis

Ester Precursor Reagents & Conditions Product Yield Methyl 5-phenylisoxazole-3-carboxylate Hydrazine hydrate, Methanol, Reflux, 3-5 h 5-Phenylthis compound Not specified Ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate 50% Hydrazine hydrate, Ethanol-Dioxane, Reflux, 6 h 5-(4-nitrophenyl)this compound 47% Ethyl 5-methyl-3-isoxazole carboxylate 85% Hydrazine hydrate, Room Temperature, 4 h stirring 5-Methyl-3-isoxazole carboxylic acid hydrazide Not specified

Alternative Synthetic Routes to the Core Structure

While hydrazinolysis of esters is the direct route to the carbohydrazide, the synthesis of the isoxazole (B147169) ester precursor itself is a critical step. The core isoxazole ring is commonly formed via a 1,3-dipolar cycloaddition reaction. nih.gov This powerful method typically involves the reaction of a nitrile oxide with an alkyne.

Strategies for Derivatization of this compound

The this compound molecule serves as a valuable building block for creating a library of more complex derivatives. The reactivity of the hydrazide group allows for various modifications, primarily through N-substitution reactions.

N-Substitution Reactions of the Hydrazide Moiety

The terminal nitrogen atom of the hydrazide is nucleophilic and readily reacts with electrophiles, making it the primary site for derivatization.

One of the most common derivatization strategies is the condensation reaction of this compound with various aldehydes and ketones. This reaction, typically carried out in a solvent like ethanol or dioxane under reflux, results in the formation of a C=N double bond, yielding N'-substituted hydrazones, also known as N-acyl hydrazones. nsmsi.ir

This method is highly versatile, allowing for the introduction of a wide range of substituents by simply varying the carbonyl compound used. For example, reacting 5-phenylthis compound with functionalized benzaldehydes in refluxing methanol leads to the corresponding N'-benzylidene-5-phenylthis compound derivatives. Similarly, 5-(4-nitrophenyl)this compound has been reacted with a variety of aromatic aldehydes in refluxing dioxane to produce a series of N-substituted hydrazides.

Alkylation Reactions

Alkylation of the hydrazide group in this compound provides a direct method for introducing diverse substituents, leading to a library of N-substituted derivatives. While direct alkylation of this compound is not extensively detailed, the principles of selective hydrazine alkylation can be applied. A general and efficient methodology involves the use of a protected hydrazine precursor, which allows for selective alkylation at a specific nitrogen atom.

A common strategy involves the metalation of a protected hydrazine, such as a Boc-protected derivative, with a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). This process generates a highly reactive nitrogen dianion. The subsequent addition of an alkylating agent, such as an alkyl halide, leads to the formation of the N-alkylated product. The reactivity of the alkylating agent influences the reaction conditions, with more reactive halides like iodides and bromides, as well as less sterically hindered agents like methyl, allyl, and benzyl halides, reacting more rapidly. This method allows for mono- or di-alkylation, providing a versatile route to a variety of substituted hydrazides.

Another approach to obtaining N-substituted derivatives involves the condensation of this compound with various aldehydes. For instance, 5-(4-nitrophenyl)this compound can be reacted with different aromatic aldehydes in a refluxing solvent like dioxane to yield a range of N'-substituted hydrazides. hcmue.edu.vnhcmue.edu.vn This straightforward condensation reaction is a widely used method for derivatizing the hydrazide moiety.

Table 1: Examples of N'-Substituted Hydrazides from 5-(4-nitrophenyl)this compound hcmue.edu.vnhcmue.edu.vn

| Aldehyde Reactant | Resulting N'-Substituent |

| Benzaldehyde | Benzylidene |

| 4-Chlorobenzaldehyde | 4-Chlorobenzylidene |

| 4-Methoxybenzaldehyde | 4-Methoxybenzylidene |

| 4-Nitrobenzaldehyde | 4-Nitrobenzylidene |

Modifications on the Isoxazole Ring System

Introduction of Substituents at C-5 Position

The introduction of substituents at the C-5 position of the isoxazole ring is a key strategy for modulating the properties of this compound derivatives. One of the most common and versatile methods for constructing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. nih.gov

A typical synthesis of a C-5 substituted this compound starts with the Claisen condensation of an acetophenone derivative (e.g., 4-nitroacetophenone) with diethyl oxalate in the presence of a base like sodium ethoxide. This reaction yields a 2,4-dioxobutanoate intermediate. Cyclization of this intermediate with hydroxylamine hydrochloride in refluxing ethanol affords the corresponding ethyl 5-substituted-isoxazole-3-carboxylate. Finally, treatment of the ester with hydrazine hydrate leads to the desired 5-substituted this compound. hcmue.edu.vnhcmue.edu.vn

For example, the synthesis of 5-(4-nitrophenyl)this compound follows this pathway:

Claisen Condensation: 4-Nitroacetophenone reacts with diethyl oxalate using sodium ethoxide to give ethyl 4-(4-nitrophenyl)-2,4-dioxobutanoate.

Cyclization: The resulting dioxobutanoate is treated with hydroxylamine hydrochloride to form ethyl 5-(4-nitrophenyl)isoxazole-3-carboxylate.

Hydrazinolysis: The ethyl ester is then reacted with hydrazine hydrate to yield 5-(4-nitrophenyl)this compound. hcmue.edu.vnhcmue.edu.vn

Microwave-assisted synthesis has also been employed for the efficient production of 3,5-disubstituted isoxazoles. This method often involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne under microwave irradiation. nih.gov

Introduction of Substituents at C-4 Position

The synthesis of 3,4-disubstituted isoxazoles is often more challenging than that of their 3,5-disubstituted counterparts. Conventional 1,3-dipolar cycloaddition reactions typically yield 3,5-disubstituted products due to steric and electronic factors. mdpi.com However, specific methodologies have been developed to achieve substitution at the C-4 position.

One effective, metal-free approach is the enamine-triggered [3+2] cycloaddition reaction. This method involves the reaction of an aldehyde with an N-hydroximidoyl chloride in the presence of a secondary amine catalyst, such as pyrrolidine, and a base like triethylamine. This reaction proceeds through the formation of nitrile oxide and enamine intermediates, followed by cycloaddition to form a 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazole. Subsequent oxidation of this intermediate yields the desired 3,4-disubstituted isoxazole. organic-chemistry.org This high-yielding and regioselective method is tolerant of a wide range of functional groups. organic-chemistry.org

Table 2: Synthesis of 3,4-Disubstituted Isoxazoles via Enamine-Triggered Cycloaddition organic-chemistry.org

| Aldehyde | N-Hydroximidoyl Chloride | Catalyst | Yield |

| Propanal | Ethyl 2-chloro-2-(hydroxyimino)acetate | Pyrrolidine | High |

| Benzaldehyde | Ethyl 2-chloro-2-(hydroxyimino)acetate | Pyrrolidine | High |

In some cases, the regioselectivity of the cycloaddition can be controlled by using organometallic catalysts. For instance, the use of an organoruthenium catalyst can facilitate the formation of 3,4-disubstituted isoxazoles from the reaction of a nitrile oxide with an alkyne. mdpi.com

Strategies for 3,4,5-Trisubstituted Isoxazoles

The synthesis of fully substituted, or 3,4,5-trisubstituted, isoxazoles requires specific strategies to control the regiochemistry of the ring formation. A notable and environmentally friendly method involves the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, such as 1,3-diketones, β-ketoesters, or β-ketoamides, in an aqueous medium under mild basic conditions at room temperature. beilstein-journals.orgnih.gov This reaction proceeds without the need for a metal catalyst and is typically complete within a few hours. beilstein-journals.orgnih.gov

The proposed mechanism for this reaction involves the deprotonation of the 1,3-dicarbonyl compound by a base (e.g., DIPEA) to form a carbanion in a polar solvent like water. This carbanion then adds to the carbon of the nitrile oxide, followed by an intramolecular cyclization and subsequent dehydration to yield the 3,4,5-trisubstituted isoxazole as a single regioisomer. beilstein-journals.org

Table 3: Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water beilstein-journals.org

| Nitrile Oxide Precursor | 1,3-Dicarbonyl Compound | Base | Solvent | Yield |

| 4-Methylbenzohydroximoyl chloride | 1-Phenyl-1,3-butanedione | DIPEA | Water/Methanol | Good to Excellent |

| 4-Methoxybenzohydroximoyl chloride | Ethyl acetoacetate | DIPEA | Water/Methanol | Good to Excellent |

| 4-Chlorobenzohydroximoyl chloride | N-Phenylacetoacetamide | DIPEA | Water/Methanol | Good to Excellent |

Another strategy for synthesizing 3,4,5-trisubstituted isoxazoles involves the cycloaddition reaction between in-situ generated nitrile oxides and alkynones under dielectric heating. nih.gov

Advanced Synthetic Techniques

Metal-Free Synthetic Routes to Isoxazoles

The development of metal-free synthetic routes to isoxazoles is a significant area of research, driven by the desire for more sustainable and cost-effective chemical processes. Several methodologies have emerged that avoid the use of metal catalysts, which can be expensive, toxic, and difficult to remove from the final product. nih.gov

One such method is the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-promoted regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. This approach allows for the efficient synthesis of isoxazoles under mild conditions. rsc.org

Another versatile metal-free approach utilizes tert-butyl nitrite (TBN) as both a radical initiator and a source of the N-O fragment for the construction of the isoxazole ring. For instance, isoxazole-fused tricyclic quinazoline alkaloids can be synthesized via the intramolecular cycloaddition of methyl azaarenes with TBN. nih.gov Similarly, 3-quinolinyl-isoxazoles have been prepared from 2-methyl quinolines and ethyl propiolate using TBN under metal-free conditions. nih.gov

The aforementioned enamine-triggered [3+2] cycloaddition for the synthesis of 3,4-disubstituted isoxazoles is also a notable metal-free method. organic-chemistry.org Furthermore, one-pot cascade reactions under ultrasonication have been developed for the formation of isoxazole derivatives. For example, the reaction of ethyl nitroacetate and an aromatic aldehyde in water with DABCO as a catalyst at elevated temperatures under ultrasonication provides a metal-free route to substituted isoxazoles. nih.gov

These advanced, metal-free techniques offer greener alternatives for the synthesis of this compound and its derivatives, contributing to the advancement of sustainable organic chemistry.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Formation

The 1,3-dipolar cycloaddition reaction is a cornerstone in the synthesis of the isoxazole ring. researchgate.netrsc.org This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). researchgate.netrsc.orgtandfonline.comnih.gov This method is highly versatile and allows for the synthesis of a wide range of substituted isoxazoles. organic-chemistry.org

Nitrile oxides are often unstable and are therefore typically generated in situ from the corresponding aldoximes using oxidizing agents or through the dehydration of primary nitro compounds. researchgate.netnih.gov One common method involves the halogenation of aldoximes followed by base-induced elimination to produce the nitrile oxide, which then reacts with the dipolarophile. nih.gov For instance, aryl hydroximino chlorides can be formed from aldehyde oximes using N-chlorosuccinimide (NCS) and then converted to the 1,3-dipole with a base like triethylamine (TEA). tandfonline.com

The regioselectivity of the cycloaddition is a critical aspect, determining the substitution pattern on the final isoxazole ring. organic-chemistry.orgnih.gov The reaction of terminal alkynes with nitrile oxides generally leads to the formation of 3,5-disubstituted isoxazoles. nih.gov Copper(I)-catalyzed cycloadditions have been shown to provide excellent regioselectivity and are reliable for producing 3,4-disubstituted isoxazoles from copper(I) acetylides and nitrile oxides. organic-chemistry.org

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| Reactants | Catalyst/Reagents | Solvent | Key Features | Product Type |

|---|---|---|---|---|

| Aromatic Aldehyde, Hydroxylamine hydrochloride, NCS, TEA, 4-alkynyl sinomenine | None specified | DMF | In situ generation of nitrile oxide from aldehyde oxime. | Sinomenine isoxazole derivatives |

| Terminal Alkynes, Hydroxyimidoyl chlorides | Cu/Al2O3 (optional) | Solvent-free (ball-milling) | Mechanochemical synthesis, scalable, and reduced waste. | 3,5-Isoxazole derivatives |

| Terminal Alkynes, Aldoximes | tert-butyl nitrite or isoamyl nitrite | Not specified | One-pot synthesis. | 3,5-disubstituted isoxazoles |

| Anhydro-aldose oximes, Alkenes/Alkynes | NCS, Et3N | Not specified | Regioselective synthesis of glycopyranosyl isoxazoles. | 5-substituted 3-(β-d-glycopyranosyl)isoxazoles |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, and the synthesis of isoxazoles is no exception. abap.co.innveo.org The application of microwave irradiation can significantly reduce reaction times, improve yields, and lead to cleaner reactions with fewer byproducts compared to conventional heating methods. abap.co.inorganic-chemistry.org

This methodology has been successfully applied to the 1,3-dipolar cycloaddition for isoxazole synthesis. organic-chemistry.org For example, a one-pot, three-component reaction involving the Sonogashira coupling of acid chlorides with terminal alkynes, followed by the in situ generation of nitrile oxides and subsequent 1,3-dipolar cycloaddition, is significantly enhanced by microwave heating. organic-chemistry.org Reaction times can be reduced from days to minutes, with a notable decrease in the formation of unwanted side products like furoxan oxides. organic-chemistry.org

Microwave irradiation has also been employed in the synthesis of isoxazolyl triazinan-2-ones, where the reaction of 3-amino-5-methylisoxazole with arylisocyanates is completed within a minute in toluene. researchgate.net Similarly, the synthesis of 3-substituted bis-isoxazole ethers bearing a 2-chloro-3-pyridyl moiety via 1,3-dipolar cycloaddition has been efficiently achieved under microwave conditions, highlighting the method's broad applicability. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis

| Reaction Type | Conventional Heating | Microwave Irradiation | Reference |

|---|---|---|---|

| Three-component coupling-cycloaddition | Several days, formation of byproducts | 30 minutes, increased yields, minimized side-products | organic-chemistry.org |

| Synthesis of N-(5-methyl-3-isoxazolyl)-N'-aryl ureas | Longer reaction time | 1 minute, quantitative yields | researchgate.net |

| Synthesis of 3-substituted bis-isoxazole ethers | Not specified | Yields of 31-92%, efficient and simple operation | nih.gov |

Solid-Supported Synthesis

Solid-phase synthesis offers a streamlined approach for the generation of isoxazole libraries, facilitating purification and automation. nih.gov This technique involves attaching one of the reactants to a solid support, such as a resin, and carrying out the reaction sequence. The final product is then cleaved from the support.

A diversity-oriented synthesis of isoxazole derivatives has been developed using a solid-phase approach where alkyne precursors are derived from resin-supported carboxylic acids. nih.gov The 1,3-dipolar cycloaddition reaction is then performed with in situ generated nitrile oxides. nih.gov Houghten's "tea-bag" method, which uses a closed polypropylene mesh to contain the resin, has been utilized for this type of solid-phase synthesis. nih.gov

Furthermore, the application of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) in solid-phase peptide synthesis has been investigated. mdpi.com It was found that unblocked AMIA can be coupled to the N-terminal amino acid residue of a peptide supported on a solid phase, demonstrating the integration of the isoxazole moiety into larger biomolecules using this technique. mdpi.com

Enzymatic and Biocatalytic Approaches

Currently, there is limited specific information available in the searched literature regarding the direct enzymatic or biocatalytic synthesis of this compound. While biocatalysis is a growing field in green chemistry, its application to the synthesis of this particular isoxazole derivative does not appear to be a widely reported or established method. Further research may be required to explore the potential for enzymatic pathways in the formation of the this compound core structure.

Reaction Optimization and Yield Analysis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often adjusted include the choice of solvent, catalyst, base, temperature, and reaction time.

In the synthesis of 3-substituted bis-isoxazole ethers, it was found that the regioselectivity of the reaction could be improved by carefully selecting the solvent and acid-binding agent. nih.gov For instance, using sodium bicarbonate as the acid-binding agent in a tetrahydrofuran (THF) solvent containing a trace amount of water under microwave irradiation led to improved regional selectivity. nih.gov

The synthesis of 5-phenylthis compound from the corresponding isoxazole ester involves reaction with hydrazine hydrate in refluxing methanol for 3-5 hours. rsc.org Subsequent dehydration reactions with functionalized benzaldehydes in refluxing methanol for 3-4 hours afforded N'-benzylidene-5-phenylthis compound derivatives. rsc.org

Yields for the synthesis of isoxazole derivatives can vary significantly depending on the chosen methodology and the specific substrates. For example, the microwave-assisted synthesis of 3-substituted bis-isoxazole ethers reported yields ranging from 31% to 92%. nih.gov In the synthesis of isoxazolyl triazinan-2-ones, microwave irradiation led to excellent yields of 75-85% within a very short reaction time. researchgate.net The mechanochemical 1,3-dipolar cycloaddition for the synthesis of 3,5-isoxazoles has been reported to produce moderate to excellent yields. nih.gov

Table 3: Yields of Various Isoxazole Synthesis Methodologies

| Synthetic Method | Product Type | Reported Yield | Reference |

|---|---|---|---|

| Microwave-assisted 1,3-dipolar cycloaddition | 3-substituted bis-isoxazole ethers | 31-92% | nih.gov |

| Microwave-assisted condensation | N-(5-methyl-3-isoxazolyl)-N'-aryl ureas | 75-85% | researchgate.net |

| Mechanochemical 1,3-dipolar cycloaddition | 3,5-isoxazole derivatives | Moderate to excellent | nih.gov |

| Synthesis of 3-carbohydrazide derivatives | 5-Aryl-3-carbohydrazide isoxazoles | Not explicitly stated for all, but implied to be efficient | researchgate.net |

Pharmacological and Biological Activities of Isoxazole 3 Carbohydrazide Derivatives

Antimicrobial Activities

Isoxazole-3-carbohydrazide derivatives have emerged as a promising class of antimicrobial agents with a wide spectrum of activity against various pathogens, including bacteria, fungi, and viruses. kuey.netresearchgate.net The inherent ability of the nitrogen- and oxygen-containing isoxazole (B147169) heterocycle to interact with biological systems, combined with the versatile chemistry of the carbohydrazide (B1668358) moiety, allows for the synthesis of diverse molecules with significant antimicrobial potential. researchgate.netnih.gov Research has shown that substitutions on the isoxazole ring can significantly influence the antimicrobial efficacy of these compounds. nih.gov

The antibacterial properties of isoxazole-carbohydrazide derivatives have been evaluated against a range of both Gram-positive and Gram-negative bacteria. researchgate.net Studies indicate that while some derivatives show broad-spectrum activity, others exhibit more targeted efficacy, highlighting the importance of specific structural features.

Derivatives of isoxazole-carbohydrazide have demonstrated notable efficacy against Gram-positive bacteria. In one study, a series of N3, N5-di(substituted)isoxazole-3,5-diamine derivatives were synthesized and tested against Staphylococcus aureus (MTCC 96). semanticscholar.org Several of these compounds exhibited potent antibacterial activity, with some showing superior efficacy compared to the standard drug cloxacillin. semanticscholar.org Specifically, compounds with electron-withdrawing groups like fluorine and chlorine at the para position of the phenyl rings demonstrated enhanced activity. semanticscholar.org

Another study investigated derivatives of 5-amino-3-methyl-isoxazole-4-carbohydrazide. nih.gov Two compounds, PUB9 and PUB10, were particularly effective against Staphylococcus aureus, with PUB9 showing a minimal inhibitory concentration (MIC) more than 1000 times lower than other analyzed derivatives. nih.gov This high activity underscores the potential of these specific derivatives in combating Gram-positive pathogens. nih.gov

Table 1: Antibacterial Activity of Isoxazole Derivatives against Staphylococcus aureus

| Compound | Test Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| 178d | S. aureus MTCC 96 | 100 | semanticscholar.org |

| 178e | S. aureus MTCC 96 | 95 | semanticscholar.org |

| Cloxacillin (Standard) | S. aureus MTCC 96 | 100 | semanticscholar.org |

The efficacy of isoxazole-carbohydrazide derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane. A study on N3, N5-di(substituted)isoxazole-3,5-diamine derivatives found several compounds to be highly active against Escherichia coli (MTCC 443). semanticscholar.org The most potent derivatives in this series surpassed the activity of the standard drug cloxacillin. semanticscholar.org

In a separate investigation, a novel triazole-isoxazole hybrid, compound 7b, demonstrated remarkable antibacterial activity against an Escherichia coli strain, with an inhibition zone of 36.4 ± 1.07 mm, comparable to standard antibiotics like cefotaxime and imipenem. nih.govmdpi.com This same compound also showed activity against Pseudomonas aeruginosa, with a mean inhibition zone of 11.25 ± 1.02 mm. nih.govmdpi.com The minimum inhibitory concentration (MIC) for compound 7b was 15 mg/mL for E. coli and 30 mg/mL for P. aeruginosa. nih.gov Furthermore, certain derivatives of 5-amino-3-methyl-isoxazole-4-carbohydrazide have been shown to reduce biofilm formation in P. aeruginosa by over 90%. nih.gov

Table 2: Antibacterial Activity of Isoxazole Derivatives against Gram-Negative Bacteria

| Compound | Test Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| 178d | E. coli MTCC 443 | MIC | 117 µg/mL | semanticscholar.org |

| 178e | E. coli MTCC 443 | MIC | 110 µg/mL | semanticscholar.org |

| 178f | E. coli MTCC 443 | MIC | 95 µg/mL | semanticscholar.org |

| Cloxacillin (Standard) | E. coli MTCC 443 | MIC | 120 µg/mL | semanticscholar.org |

| 7b | E. coli ATCC 25922 | Zone of Inhibition | 36.4 ± 1.07 mm | nih.gov |

| 7b | P. aeruginosa | Zone of Inhibition | 11.25 ± 1.02 mm | nih.gov |

Several isoxazole-carbohydrazide derivatives have been identified as potent antifungal agents. nih.gov Research has demonstrated their effectiveness against clinically relevant fungi such as Candida albicans and Aspergillus niger. nih.govresearchgate.net

In a study evaluating a series of isoxazole derivatives, compounds PUB14 and PUB17 were found to have selective antifungal activity against C. albicans. researchgate.netnih.gov These compounds were noteworthy for not affecting beneficial microbiota like Lactobacillus sp. researchgate.netnih.gov Another investigation showed that certain derivatives of 5-amino-3-methyl-isoxazole-4-carbohydrazide could reduce C. albicans biofilm by over 90%. nih.gov

The antifungal potential is not limited to yeasts. A separate study on isoxazolol pyrazole (B372694) carboxylate derivatives reported significant activity against several phytopathogenic fungi. mdpi.com Compound 7ai, an isoxazole pyrazole carboxylate, was particularly effective against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. mdpi.com

Table 3: Antifungal Activity of Isoxazole Derivatives

| Compound | Test Organism | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| PUB9 | C. albicans | Biofilm Reduction | >90% | nih.gov |

| PUB10 | C. albicans | Biofilm Reduction | >90% | nih.gov |

| 7ai | R. solani | EC50 | 0.37 µg/mL | mdpi.com |

| 7ai | A. porri | EC50 | 2.24 µg/mL | mdpi.com |

| 7ai | M. coronaria | EC50 | 3.21 µg/mL | mdpi.com |

The broad biological profile of isoxazole derivatives includes antiviral activity. kuey.netresearchgate.netscilit.com The isoxazole scaffold is recognized as a valuable component in the design of new antiviral agents. mdpi.comresearchgate.net While extensive research on the specific antiviral effects of this compound is ongoing, related isoxazole structures have shown promise. For instance, a study involving benzimidazole derivatives incorporating a pyrazole moiety reported moderate antiviral activities. mdpi.com The versatility of the isoxazole ring suggests that its incorporation into carbohydrazide structures could lead to the development of novel compounds with significant antiviral potential. nih.govmdpi.comnih.gov

Antitubercular Activity

Derivatives of this compound have been investigated for their potential as antitubercular agents, showing promising activity against Mycobacterium tuberculosis. Research in this area has led to the synthesis of various analogs with notable minimum inhibitory concentrations (MICs).

A novel series of isoxazole clubbed 1,3,4-oxadiazole derivatives were synthesized from 5-(3-fluoro-4-methoxyphenyl) this compound. Among the synthesized compounds, certain derivatives displayed significant antitubercular activity against M. tuberculosis. Specifically, compounds with particular substitutions were identified as active agents. nih.gov Another study focused on synthesizing isoxazole-incorporated 1,2,3-triazole derivatives and screening them for antitubercular activity against H37Rv and DUK 156 strains. Several of these compounds exhibited good activity, comparable to the standard drug Isoniazid. researchgate.net

Table 1: Antitubercular Activity of this compound Derivatives

| Compound/Derivative | Target Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Isoxazole-1,3,4-oxadiazole derivative 5b | M. tuberculosis | - | nih.gov |

| Isoxazole-1,3,4-oxadiazole derivative 5i | M. tuberculosis | - | nih.gov |

| Isoxazole-triazole derivative 4a | H37RV and DUK 156 | - | researchgate.net |

| Isoxazole-triazole derivative 4d | H37RV and DUK 156 | - | researchgate.net |

| Isoxazole-triazole derivative 4e | H37RV and DUK 156 | - | researchgate.net |

Note: Specific MIC values were not provided in the abstract.

Anticancer Activities

The anticancer potential of this compound derivatives has been a significant area of research. These compounds have demonstrated a broad spectrum of activities against various cancer cell lines, operating through multiple mechanistic pathways.

Derivatives of this compound have shown potent cytotoxic effects against a range of human cancer cell lines. A study detailing the synthesis of isoxazole-piperazine hybrids reported their evaluation against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines. Several of these compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range. researchgate.net For instance, compounds 5l-o showed the most potent cytotoxicity on all cell lines with IC50 values ranging from 0.3–3.7 μM. researchgate.net

Another study focused on isoxazole-based carboxamides, ureates, and hydrazones derived from 5-(aryl)-isoxazole-3-carbohydrazides. A preliminary screening against 60 cancer cell lines by the National Cancer Institute (NCI) revealed that carboxamide 3c was a promising growth inhibitor. researchgate.net This compound showed potent anticancer activity at a 10µM concentration against leukemia (HL-60(TB), K-562, and MOLT-4), colon cancer (KM12), and melanoma (LOX IMVI) cell lines, with growth inhibition percentages ranging from 70.79-92.21%. researchgate.netnih.gov

Table 2: Cytotoxic Effects of this compound Derivatives on Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Isoxazole-piperazine hybrid 5l | Huh7, Mahlavu, MCF-7 | 0.3-3.7 | researchgate.net |

| Isoxazole-piperazine hybrid 5m | Huh7, Mahlavu, MCF-7 | 0.3-3.7 | researchgate.net |

| Isoxazole-piperazine hybrid 5o | Huh7, Mahlavu, MCF-7 | 0.3-3.7 | researchgate.net |

| Carboxamide 3c | Leukemia (HL-60(TB), K-562, MOLT-4) | - | researchgate.netnih.gov |

| Carboxamide 3c | Colon Cancer (KM12) | - | researchgate.netnih.gov |

| Carboxamide 3c | Melanoma (LOX IMVI) | - | researchgate.netnih.gov |

Note: Specific IC50 values for Carboxamide 3c were not provided in the abstract.

The anticancer effects of this compound derivatives are attributed to several mechanisms, including the induction of apoptosis and the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival.

A significant mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. A study on novel synthetic isoxazole derivatives, including 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives, demonstrated significant pro-apoptotic activities. nih.govresearchgate.net These compounds were shown to induce both early and late apoptosis in human erythroleukemic K562 cells. nih.govresearchgate.net

In another study, N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide were found to induce apoptosis in A375 melanoma cells. The most active compound in this series was shown to induce apoptosis through three distinct pathways. researchgate.net Furthermore, the treatment of liver cancer cells with isoxazole-piperazine hybrids led to apoptosis, which was confirmed by an increase in PARP cleavage. researchgate.net

This compound derivatives have been shown to inhibit various enzymes and proteins that are crucial for cancer cell growth and survival.

Kinase Inhibition: A study on isoxazole-based carboxamides, ureates, and hydrazones identified these compounds as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key kinase in angiogenesis. researchgate.netnih.gov Compounds 8 and 10a were found to be the most active inhibitors, with IC50 values of 25.7 and 28.2 nM, respectively, which are comparable to the standard drug Sorafenib (IC50 = 28.1 nM). researchgate.netnih.gov

HDAC Inhibition: Isoxazole-based compounds have been designed as histone deacetylase (HDAC) inhibitors. A series of these inhibitors, structurally related to SAHA, were synthesized and evaluated. nih.gov The isoxazole moiety was strategically placed to interact with the Zn2+-binding group in the enzyme's active site. nih.gov Another study reported on HDAC6 inhibitors based on a 3-hydroxy-isoxazole zinc binding group, with the most potent compound having an IC50 of 700 nM. nih.govresearchgate.net

COX-2 and LOX Inhibition: Certain isoxazole derivatives have demonstrated inhibitory activity against cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that are often overexpressed in cancerous tissues and contribute to inflammation and tumor growth. One study reported that the isoxazole derivative 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole (2b) showed significant inhibitory activity toward both LOX and COX-2. nih.gov

Table 3: Enzyme/Protein Inhibition by this compound Derivatives

| Compound/Derivative | Target Enzyme/Protein | IC50 | Reference |

|---|---|---|---|

| Ureate 8 | VEGFR2 | 25.7 nM | researchgate.netnih.gov |

| Hydrazone 10a | VEGFR2 | 28.2 nM | researchgate.netnih.gov |

| 3-hydroxy-isoxazole derivative 23 | HDAC6 | 700 nM | nih.gov |

| Isoxazole derivative 2b | LOX | - | nih.gov |

| Isoxazole derivative 2b | COX-2 | - | nih.gov |

Note: Specific IC50 values for some compounds were not provided in the abstract.

This compound derivatives can also exert their anticancer effects by modulating key signal transduction pathways that regulate cell survival, proliferation, and apoptosis.

Research has shown that isoxazole-piperazine hybrids can inhibit the cell survival pathway through the hyperphosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway. researchgate.net This pathway is frequently overactive in many types of cancer, promoting cell survival and proliferation. The study also demonstrated that these compounds can induce apoptosis and cell cycle arrest through the activation of the p53 protein, a critical tumor suppressor. researchgate.net

Mechanisms of Anticancer Action

Neuropharmacological Activities of this compound Derivatives

The this compound scaffold has emerged as a privileged structure in the design of novel therapeutic agents targeting the central nervous system. Derivatives of this compound have demonstrated a range of neuropharmacological activities, including neuroprotective, anxiolytic, and antiepileptic effects. This section will delve into the specific pharmacological actions of these derivatives, focusing on their potential in the context of neurodegenerative disorders and other neurological conditions.

Neuroprotective Effects

This compound derivatives have shown promise in protecting neuronal cells from damage and degeneration, a key strategy in the management of various neurodegenerative disorders. Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes and modulation of neurotransmitter systems.

Research has highlighted the potential of this compound derivatives in combating the pathological processes of neurodegenerative diseases like Alzheimer's and Parkinson's disease. kuey.net

In the context of Alzheimer's Disease , a progressive neurodegenerative disorder, certain indole-isoxazole carbohydrazide derivatives have been designed and synthesized as potential multi-target anti-Alzheimer's agents. nih.govresearchgate.net One study reported a novel series of these derivatives, with compound 5d exhibiting the highest potency as an acetylcholinesterase (AChE) inhibitor. nih.govresearchgate.net This compound also demonstrated promising BACE1 inhibitory potential and in vitro metal-chelating ability against Fe3+. nih.govresearchgate.net Furthermore, a newly synthesized 3,4,5-trimethoxy isoxazolone derivative (TMI) has shown potential in attenuating beta-amyloid (Aβ1-42) and tau protein levels in an animal model of Alzheimer's disease. nih.gov Pre-treatment with TMI significantly improved memory and cognitive behavior. nih.gov

For Parkinson's Disease , a neurodegenerative disorder affecting motor function, isoxazole derivatives have been investigated as potential antiparkinson agents. uni.lunih.govsimulations-plus.com A series of phenyl-substituted isoxazole carbohydrazides were designed and evaluated as inhibitors of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. uni.lusimulations-plus.com The administration of compounds 5d (5-phenyl-N′-(1-(p-tolyl)ethylidene)this compound) and 5g (N′-(1-(3,4-dimethoxyphenyl)ethylidene)-5-phenylthis compound) exhibited prevention of MPTP-induced Parkinsonism in animal models. uni.lusimulations-plus.com Another study identified compound 6c (N'-(4-methylbenzylidene)-5-phenylthis compound) as a potent and selective MAO-B inhibitor that was able to significantly prevent MPTP-induced neurotoxicity. nih.gov

While direct studies on this compound derivatives for stroke are less prevalent in the provided search results, the neuroprotective mechanisms identified for Alzheimer's and Parkinson's diseases, such as antioxidant activity and inhibition of neuroinflammation, suggest a potential therapeutic role in ischemic brain injury. kuey.net

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the degradation of monoamine neurotransmitters and are significant targets in the treatment of neurological disorders. nih.gov Several studies have focused on the synthesis of this compound derivatives as MAO inhibitors.

A series of phenyl-substituted isoxazole carbohydrazides were found to be potent and selective inhibitors of MAO-B, with little to no activity against MAO-A. uni.lusimulations-plus.com The most active compounds, 5d and 5g , displayed reversible and competitive MAO-B inhibition. uni.lusimulations-plus.com Similarly, another series of phenylisoxazole carbohydrazides were screened for both MAO-A and MAO-B inhibition, with most compounds significantly inhibiting MAO-B in the micromolar to nanomolar range while showing no inhibition of MAO-A. nih.gov Compound 6c from this series was the most potent inhibitor of MAO-B. nih.gov Kinetic studies revealed its reversible and competitive nature of inhibition. nih.gov

The table below summarizes the MAO inhibitory activity of selected this compound derivatives.

| Compound | Target | IC50 (µM) | Inhibition Type | Source |

| 5d | MAO-B | Not specified | Reversible, Competitive | uni.lusimulations-plus.com |

| 5g | MAO-B | Not specified | Reversible, Competitive | uni.lusimulations-plus.com |

| 6c | MAO-B | Not specified | Reversible, Competitive | nih.gov |

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the enzyme's activity.

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. nih.gov

A series of indole-isoxazole carbohydrazides were synthesized and screened for their AChE and BuChE inhibitory activity. nih.govresearchgate.net The results indicated that these derivatives were more potent against AChE than BuChE. researchgate.net Compound 5d from this series was the most potent AChE inhibitor with an IC50 value of 29.46 ± 0.31 µM and showed no significant inhibition of BuChE. nih.gov A kinetic study of compound 5d revealed a competitive mode of inhibition. nih.govresearchgate.net

Another study on 1,2,3-triazole-isoxazole derivatives also demonstrated higher potency against AChE compared to BuChE. researchgate.net The most potent compound, 5m (N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(p-tolyl)isoxazole-3-carboxamide), was found to be a more potent AChE inhibitor than the reference drug rivastigmine. researchgate.net

The following table presents the cholinesterase inhibitory activity of specific isoxazole derivatives.

| Compound | Target | IC50 (µM) | Selectivity | Source |

| 5d (indole-isoxazole carbohydrazide) | AChE | 29.46 ± 0.31 | Selective for AChE | nih.gov |

| 5m (1,2,3-triazole-isoxazole) | AChE | More potent than rivastigmine | - | researchgate.net |

The neuroprotective effects of this compound derivatives are also attributed to their ability to modulate various neurotransmitter systems. kuey.net By inhibiting MAO, these compounds can increase the levels of monoamine neurotransmitters in the brain, which is beneficial in conditions like Parkinson's disease. uni.lunih.gov Furthermore, their inhibition of cholinesterases leads to an increase in acetylcholine levels, a key strategy in managing Alzheimer's disease. nih.gov Some isoxazole derivatives have also been shown to interact with the L-glutamate transporter system, which is crucial for regulating the levels of the primary excitatory neurotransmitter, L-glutamate, in the central nervous system. nih.gov

Anti-inflammatory and Immunomodulatory Activities

Derivatives of this compound have demonstrated significant potential as modulators of the immune system, exhibiting both anti-inflammatory and immunosuppressive properties in various experimental models. nih.govmdpi.com These activities are largely attributed to their ability to interfere with key pathways in the inflammatory cascade and regulate the function of immune cells. mdpi.comnih.gov

Regulation of Cytokine Release and Pro-inflammatory Mediators

A key aspect of the anti-inflammatory action of isoxazole derivatives involves the regulation of pro-inflammatory cytokines. Certain indolyl–isoxazolidines have been shown to significantly inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage THP-1 cells. nih.gov One specific derivative, 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3), was found to effectively inhibit LPS-induced TNF-α production in human whole blood cell cultures. nih.gov This inhibitory action on crucial inflammatory mediators underscores the therapeutic potential of these compounds in managing inflammatory disorders. nih.govnih.gov Other research on isoxazole–oxazole hybrids identified derivatives that could inhibit the production of IL-17 and Interferon-gamma (IFN-γ) with high potency. mdpi.com

Effects on Immune Cell Proliferation (e.g., PBMCs)

This compound derivatives have been shown to exert significant effects on the proliferation of immune cells. A study involving a series of N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (compounds MM1–MM10) demonstrated their capacity to inhibit the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMCs). nih.gov The compound designated as MM3 was particularly noteworthy for having the strongest antiproliferative activity in this series while displaying no toxicity. nih.gov This antiproliferative effect is a key indicator of the immunosuppressive potential of these compounds. nih.govresearchgate.net Further studies on other isoxazole derivatives, including isoxazole-oxazole hybrids, have confirmed their ability to inhibit T-cell proliferation, a critical event in the adaptive immune response. mdpi.com

Modulation of Immune Responses (e.g., Humoral Immunity)

The immunomodulatory effects of isoxazole derivatives extend to the humoral immune response. Research has shown that certain derivatives can suppress the in vivo humoral immune response to sheep red blood cells (SRBC) in mice. nih.gov For instance, studies on derivatives of isoxazole[4,5-d]pyrimidine revealed that while some compounds inhibited the humoral immune response, others did not, indicating that small structural changes can lead to differential effects on immune functions. nih.gov In contrast, the isoxazole derivative MZO-2 was found to have no significant effect on the induction phase of the humoral immune response to SRBC, suggesting that not all derivatives impact this aspect of immunity. nih.govresearchgate.net This highlights the diverse and specific ways in which these compounds can interact with and modulate the immune system. nih.gov

Antiprotozoal and Antiparasitic Activities

The isoxazole scaffold, including derivatives of this compound, has been identified as a promising framework for the development of new agents against parasitic protozoa. researchgate.netnih.gov These compounds have been evaluated against the causative agents of major neglected tropical diseases, demonstrating notable activity. researchgate.net

Against Leishmania amazonensis

Several studies have highlighted the potential of isoxazole derivatives as antileishmanial agents. A series of 3,4,5-trisubstituted isoxazoles were evaluated in vitro against the promastigote form of Leishmania amazonensis, with eight compounds showing potent activity (IC50 < 20 μM). researchgate.net Isoxazole analogues derived from neolignans proved to be highly active against intracellular amastigotes of L. (Leishmania) amazonensis, with IC50 values as low as 0.4 μM. nih.govresearchgate.net Specifically, analogues 4', 14', 15', and 18' were the most active, exhibiting high selectivity for the parasite over mammalian cells. nih.govresearchgate.net Structure-activity relationship studies indicated that 3-N-acylhydrazone isoxazoles bearing a bithiophene core had superior antiparasitic effects compared to 3-carbohydrazide isoxazole analogues. researchgate.net

Against Trypanosoma cruzi

Derivatives of isoxazole have also been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov A study assessing various 3,4,5-trisubstituted isoxazoles found that they were active against the epimastigote form of T. cruzi. researchgate.netresearchgate.net Another investigation focused on nitroisoxazole derivatives reported that these compounds were more effective against the epimastigote form than the trypomastigote form. nih.govresearchgate.netnih.gov Compound 9 from this series showed a 52 ± 4% trypanocidal effect on epimastigotes. nih.govresearchgate.net The trypanocidal activity is believed to be linked to the generation of free radicals by the nitro group and the compound's interaction with the active site of the cruzipain enzyme. researchgate.netnih.gov Further research on 3,5-disubstituted isoxazoles identified derivatives with good activity against intracellular amastigotes of T. cruzi and low cytotoxicity, making them interesting scaffolds for future drug development. nih.gov

Data Tables

Table 1: Anti-inflammatory and Immunomodulatory Activities of Isoxazole Derivatives

| Compound/Series | Model | Key Findings |

|---|---|---|

| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM3) | LPS-induced TNF-α production in human whole blood cell cultures | Effectively inhibited TNF-α production. nih.gov |

| Indolyl–isoxazolidines | LPS-stimulated macrophage THP-1 cells | Significantly inhibited TNF-α and IL-6 production. nih.gov |

| N′-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide (MM1–MM10) | PHA-induced proliferation of human PBMCs | Inhibited PBMC proliferation to various degrees; MM3 was the most potent. nih.gov |

| Isoxazole–oxazole hybrids | PHA-stimulated human PBMCs | Demonstrated inhibition of T cell proliferation. mdpi.com |

Table 2: Antiprotozoal Activity of Isoxazole Derivatives

| Compound/Series | Target Organism | Form | Activity (IC50) |

|---|---|---|---|

| 3,4,5-trisubstituted isoxazoles (e.g., 2e, 3de) | Leishmania amazonensis | Promastigote | < 20 μM researchgate.net |

| Isoxazole-neolignan analogue 14' | Leishmania amazonensis | Intracellular Amastigote | 0.4 μM nih.govresearchgate.net |

| Isoxazole-neolignan analogue 15' | Leishmania amazonensis | Intracellular Amastigote | 0.7 μM nih.govresearchgate.net |

| Isoxazole-neolignan analogue 4' | Leishmania amazonensis | Intracellular Amastigote | 0.9 μM nih.govresearchgate.net |

| Nitroisoxazole derivative 9 | Trypanosoma cruzi | Epimastigote | 52 ± 4% trypanocidal effect nih.govresearchgate.net |

Other Reported Biological Activities

Derivatives of this compound are recognized for a variety of pharmacological effects. Beyond their more commonly studied applications, these compounds have demonstrated potential in several other therapeutic areas, including as antioxidants, analgesics, and antihypertensives, and have shown activity related to glutamate transport systems.

Antioxidant Activity

Isoxazole derivatives have been investigated for their capacity to counteract oxidative stress by scavenging free radicals. Research into isoxazole-containing chalcones and dihydropyrazoles has identified several compounds with significant antioxidant properties, as evaluated by the 1,1-diphenyl-2-picrylhydrazine (DPPH) free radical scavenging assay. mdpi.com

In one study, a series of isoxazole-based chalcones were synthesized and tested. Among the disubstituted series, compound 25 , which features substitutions at the 3rd and 5th positions of the phenyl ring, demonstrated a high level of activity. mdpi.com Within the trisubstituted series, compound 28 , with methoxy (B1213986) groups at the 2, 4, and 6 positions, exhibited the highest antioxidant activity, with an IC50 value equal to that of the standard, gallic acid. mdpi.com Another dihydropyrazole derivative, compound 43 , was also identified as one of the most potent in its series. mdpi.com Further studies on quinazolinone-based isoxazole derivatives found that compounds 164 and 165 showed notable antioxidant activity, with compound 164 being the most effective. nih.gov These compounds were also evaluated against NADP oxidase, an enzyme involved in the generation of reactive oxygen species. nih.gov

Table 1: Antioxidant Activity of Isoxazole Derivatives

| Compound | Chemical Substitution/Class | Observed Activity (IC50) | Reference |

|---|---|---|---|

| Compound 28 | Trisubstituted Chalcone (2,4,6-trimethoxy) | 5 µg/mL | mdpi.com |

| Compound 43 | Dihydropyrazole derivative | 6 µg/mL | mdpi.com |

| Compound 25 | Disubstituted Chalcone (3,5-disubstituted) | 9 µg/mL | mdpi.com |

| Compound 164 | Quinazolinone-based isoxazole | 1.28 ± 0.33 µM | nih.gov |

| Compound 165 | Quinazolinone-based isoxazole | 2.72 ± 0.34 µM | nih.gov |

Analgesic Activity

The analgesic potential of isoxazole derivatives has been a subject of significant research interest. sarpublication.com Studies have revealed that certain synthesized carboxamide derivatives exhibit low to moderate analgesic effects. nih.gov For instance, in an evaluation of novel 3-substituted-isoxazole-4-carboxamide derivatives, compound B2 , which contains a methoxy (OCH3) group, displayed higher analgesic activity compared to the standard drug tramadol in both acetic acid-induced writhing and hot plate assays. nih.gov Further investigation into the mechanism suggested that compounds A3 and B2 mediate their analgesic effects through a non-opioid receptor pathway. nih.gov

In other research, novel 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenols were synthesized and evaluated. Compounds 2e and 2f from this series showed significant analgesic activity when compared with paracetamol. researchgate.net Specifically, compound 2f , which has a 4-Cl phenyl substitution, was identified as the most potent in its series. researchgate.net Additionally, a study focusing on N-(4-methoxyphenyl)-5-phenyl-4,5-dihydroisoxazol-3-amine derivatives found that compounds BSM-IIID (5-(4-bromophenyl)-N-(4-methoxyphenyl) 4,5-dihydroisoxazole-3-amine) and BSM-IIIF (5-(4-chloro-3-nitrophenyl)-N-(4-methoxyphenyl) 4,5-dihydroisoxazole-3-amine) demonstrated good analgesic activity. sarpublication.com

Table 2: Analgesic Activity of Isoxazole Derivatives

| Compound | Chemical Class/Substitution | Finding | Reference |

|---|---|---|---|

| B2 | 3-substituted-isoxazole-4-carboxamide with methoxy group | Showed high analgesic activity compared to tramadol. | nih.gov |

| A3 | 3-substituted-isoxazole-4-carboxamide | Follows a non-opioid receptor pathway for analgesic effects. | nih.gov |

| 2e | 4-(5'-substituted-aryl-4',5'-dihydro-isoxazole-3'-yl-amino) phenol | Exhibited significant analgesic activity compared to paracetamol. | researchgate.net |

| 2f | 4-(5'-(4-chlorophenyl)-4',5'-dihydro-isoxazole-3'-yl-amino) phenol | Found to be the most potent in its series. | researchgate.net |

| BSM-IIID | 5-(4-bromophenyl)-N-(4-methoxyphenyl) 4,5-dihydroisoxazole-3-amine | Showed good analgesic activity. | sarpublication.com |

| BSM-IIIF | 5-(4-chloro-3-nitrophenyl)-N-(4-methoxyphenyl) 4,5-dihydroisoxazole-3-amine | Showed good analgesic activity. | sarpublication.com |

Antihypertensive Activity

Certain isoxazole derivatives have been synthesized and evaluated for their potential to lower blood pressure. A series of diazacycloalkane-quinazoline derivatives of isoxazoles were developed to identify new and potent alpha 1-antagonists. nih.gov In vitro tests indicated that many of these compounds possessed a strong affinity and selectivity for alpha 1-adrenergic receptors. nih.gov A 3-bromo-5-isoxazolecarbonyl derivative was selected for in vivo studies and demonstrated antihypertensive action as high as the reference drug prazosin in spontaneously hypertensive rats. nih.gov

Another study involved the synthesis of a series of 7-substituted-3-(4-(3-(4-substitutedphenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-substituted quinazolin-4(3H)-ones. researchgate.net The synthesized compounds were found to exhibit good to moderate antihypertensive activity. researchgate.net Among them, compounds 23 (7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one) and 24 (7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one) were identified as having potent antihypertensive effects, comparable to prazosin, without affecting heart rate and with a prolonged duration of action. researchgate.net

Table 3: Antihypertensive Activity of Isoxazole Derivatives

| Compound | Chemical Class/Substitution | Finding | Reference |

|---|---|---|---|

| 3-bromo-5-isoxazolecarbonyl derivative | Diazacycloalkane-quinazoline derivative | Exhibited high antihypertensive action, comparable to prazosin. | nih.gov |

| Compound 23 | 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-p-tolylquinazolin-4(3H)-one | Showed potent antihypertensive activity. | researchgate.net |

| Compound 24 | 7-Chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)-2-(4-methoxyphenyl)quinazolin-4(3H)-one | Demonstrated potent antihypertensive activity with prolonged duration. | researchgate.net |

Glutamate Transporter Activity

Isoxazole derivatives have also been explored for their ability to interact with glutamate transport systems. Analogues of amino methylisoxazole propionic acid (AMPA) were synthesized and evaluated for their effect on System xc-, a cystine/glutamate antiporter. nih.gov The most potent analogues identified were amino acid naphthyl-ACPA 7g and hydrazone carboxylic acid, 11e , both of which inhibited glutamate uptake by the System xc- transporter with a potency comparable to the endogenous substrate cystine. nih.gov

Further research identified (-)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid ((-)-HIP-A) as a selective inhibitor of excitatory amino acid transporters (EAATs). researchgate.net This compound was found to be a potent inhibitor of [3H]aspartate uptake in rat brain synaptosomes. researchgate.net The study highlighted that (-)-HIP-A preferentially inhibits the reverse transport (glutamate release) compared to glutamate reuptake, indicating its potential neuroprotective effects. researchgate.net

Table 4: Glutamate Transporter Activity of Isoxazole Derivatives

| Compound | Target | Finding | Reference |

|---|---|---|---|

| Amino acid naphthyl-ACPA 7g | System xc- transporter | Inhibited glutamate uptake with potency comparable to cystine. | nih.gov |

| Hydrazone carboxylic acid, 11e | System xc- transporter | Inhibited glutamate uptake with potency comparable to cystine. | nih.gov |

| (-)-HIP-A | Excitatory amino acid transporters (EAATs) | Potent and selective inhibitor, preferentially inhibiting reverse glutamate transport. | researchgate.net |

Structure Activity Relationship Sar Studies

Impact of Substituents on Biological Activity

Substituents on the isoxazole (B147169) ring play a pivotal role in modulating the biological activity of isoxazole-3-carbohydrazide derivatives. The electronic and steric properties of these substituents can significantly alter the molecule's interaction with target proteins.

For instance, the presence of certain groups at the C-3 and C-5 positions of the isoxazole ring has been shown to enhance antibacterial activity. Specifically, the introduction of a 4-methoxyphenyl (B3050149) or a 5-nitrofuran-2-yl substituent at the C-3 position has been associated with a high bacteriostatic effect. researchgate.net Similarly, the presence of nitro and chlorine groups at the C-3 phenyl ring and methoxy (B1213986), dimethylamino, and bromine groups at the C-5 phenyl ring can enhance the antibacterial activity of isoxazole derivatives. ijpca.org

In the context of anticancer activity, the substitution pattern on the isoxazole ring is also critical. Studies have indicated that compounds with hydrophilic substituents on the isoxazole ring tend to exhibit stronger cytotoxic activity. mdpi.com Furthermore, the relative positioning of aryl groups on the isoxazole core can influence antimitotic activity, with 4,5-diarylisoxazoles showing greater potency than 3,4-diarylisoxazoles. mdpi.com

The following table summarizes the influence of various substituents on the isoxazole ring on the biological activity of related isoxazole derivatives:

| Position | Substituent | Effect on Biological Activity | Reference |

| C-3 | 4-Methoxyphenyl | Enhanced bacteriostatic effect | researchgate.net |

| C-3 | 5-Nitrofuran-2-yl | Enhanced bacteriostatic effect | researchgate.net |

| C-3 (on phenyl ring) | Nitro, Chlorine | Enhanced antibacterial activity | ijpca.org |

| C-5 (on phenyl ring) | Methoxy, Dimethylamino, Bromine | Enhanced antibacterial activity | ijpca.org |

The hydrazide group (-CONHNH2) in this compound is a key functional group that can be readily modified to generate a diverse library of derivatives with a wide range of biological activities. N-substitution on the hydrazide nitrogen atom allows for the introduction of various functionalities that can influence the compound's physicochemical properties and target interactions.

The synthesis of N'-substituted derivatives of 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide has been explored to develop compounds with immunosuppressive properties. mdpi.com The reaction of the parent carbohydrazide (B1668358) with different carbonyl compounds leads to a series of derivatives with varying degrees of activity. mdpi.com For example, the introduction of a (2,4-dihydroxyphenyl)methylidene group resulted in a compound with strong antiproliferative activity against peripheral blood mononuclear cells and inhibitory effects on tumor necrosis factor (TNF-α) production. mdpi.com

This highlights the importance of the N-substituent in modulating the immunosuppressive effects of these isoxazole carbohydrazide derivatives. The nature of the substituent can impact the molecule's ability to interact with key biological targets involved in the immune response.

The introduction of specific functional groups at various positions of the this compound scaffold can have a profound impact on the resulting biological activity.

Trifluoromethyl (-CF3): The incorporation of a trifluoromethyl group can significantly enhance the anticancer activity of isoxazole-based molecules. nih.gov This is often attributed to the high lipophilicity and metabolic stability of the -CF3 group, which can improve cellular uptake and bioavailability. nih.gov Studies on trifluoromethyl-substituted isoxazoles have shown superior growth inhibition activity against cancer cell lines compared to their non-fluorinated analogs. nih.gov

Methoxy (-OCH3): Methoxy groups, being electron-donating, can enhance the anticancer activity of isoxazole derivatives. mdpi.com Their presence on a phenyl ring attached to the isoxazole core has been associated with increased potency. mdpi.com

Nitro (-NO2): The presence of a nitro group, particularly on a heterocyclic ring substituent, appears to be crucial for certain biological activities, such as trypanocidal activity. researchgate.net The electron-withdrawing nature of the nitro group can make the molecule more susceptible to reduction, leading to the formation of active metabolites. researchgate.net

Hydroxyl (-OH): The presence of a hydroxyl group on a benzene (B151609) ring attached to the isoxazole core can significantly increase bioactivity. mdpi.com A higher number of hydroxyl groups can increase the molecule's polarity and its ability to form hydrogen bonds, which can be crucial for target binding. mdpi.com For instance, a 2,4-dihydroxy phenyl substituent was found to be more active than a 4-hydroxyphenyl group in a series of immunosuppressive isoxazole carbohydrazide derivatives. mdpi.com

Phenyl (-C6H5): The substitution of a phenyl ring for the N-1 hydrogen of a pyrazole (B372694) (a related five-membered heterocycle) has been shown to boost analgesic activity. ijpca.org Further substitution on this phenyl ring with groups like chloro, fluoro, and methoxy can lead to highly effective analgesic agents. ijpca.org

Indole: Indole-containing isoxazoles have been investigated for their sPLA2 inhibitory activity, which is relevant for treating inflammatory diseases and cancer. nih.gov

The following table provides a summary of the effects of these specific functional groups:

| Functional Group | Position/Context | Effect on Biological Activity | Reference |

| Trifluoromethyl | On isoxazole scaffold | Enhanced anticancer activity | nih.govnih.gov |

| Methoxy | On benzene ring | Enhanced anticancer activity | mdpi.com |

| Nitro | On heterocyclic substituent | Crucial for trypanocidal activity | researchgate.net |

| Hydroxyl | On benzene ring | Increased bioactivity | mdpi.commdpi.com |

| Phenyl | N-substitution | Boosted analgesic activity | ijpca.org |

| Indole | As a substituent | sPLA2 inhibitory activity | nih.gov |

Optimization of Lead Structures for Enhanced Potency and Selectivity

Lead optimization is a critical phase in drug discovery that involves modifying a biologically active compound to improve its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. For this compound derivatives, this process often involves a systematic exploration of the SAR.

An example of lead optimization can be seen in the development of isoxazole-containing inhibitors of the influenza A virus M2-S31N proton channel. nih.gov Starting from an initial lead compound, an expeditious synthetic strategy was employed to explore the SAR and generate a series of potent antivirals. nih.gov This effort led to the identification of compounds with submicromolar efficacy against various influenza A virus strains. nih.gov

The optimization process often involves iterative cycles of chemical synthesis and biological testing. For instance, in the development of potent and selective SMYD3 inhibitors, the elucidation of the SAR of a high-throughput screening lead compound guided the optimization process. nih.gov This involved exploring various substituents on the isoxazole amide scaffold to enhance potency and selectivity. nih.gov

Key strategies for optimizing lead structures of this compound derivatives include:

Systematic modification of substituents on the isoxazole ring to enhance target binding and improve pharmacokinetic properties.

Diversification of the N-substituent on the hydrazide moiety to explore different interactions with the target protein.

Introduction of specific functional groups known to favorably influence biological activity, such as halogens or trifluoromethyl groups, to enhance potency and metabolic stability.

Structure-based drug design , where the three-dimensional structure of the target protein is used to guide the design of more potent and selective inhibitors.

Through these optimization strategies, the therapeutic potential of this compound-based compounds can be significantly enhanced, paving the way for the development of novel drug candidates.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as an isoxazole-3-carbohydrazide derivative, and its biological target.

Molecular docking studies have been effectively used to predict the binding affinities of isoxazole (B147169) carbohydrazide (B1668358) derivatives with various biological targets, including Monoamine Oxidase B (MAO-B), a key enzyme in the degradation of neurotransmitters and a target for the treatment of Parkinson's disease. simulations-plus.comuni.lu For instance, a series of phenyl-substituted isoxazole carbohydrazides were designed and evaluated as MAO-B inhibitors. simulations-plus.comuni.lu

In these studies, specific derivatives, such as 5-phenyl-N′-(1-(p-tolyl)ethylidene)this compound and N′-(1-(3,4-dimethoxyphenyl)ethylidene)-5-phenylthis compound, were shown to have strong binding affinities for the active site of MAO-B. simulations-plus.comuni.lu The binding affinity is often quantified by a docking score, where a lower score typically indicates a more stable protein-ligand complex and potentially higher inhibitory activity. nih.gov For example, studies on other isoxazole derivatives targeting the enzyme carbonic anhydrase have reported docking scores as low as -15.07 kcal/mol, indicating a very strong binding affinity. nih.gov Similarly, docking analyses of isoxazole-carboxamide derivatives against cyclooxygenase (COX) enzymes have been used to predict potent inhibitory activity, with the most active compound showing an IC50 value of 13 nM against COX-2. nih.gov These computational predictions are crucial for prioritizing compounds for synthesis and further biological testing.

Table 1: Example Docking Scores of Isoxazole Derivatives against Biological Targets

| Compound Class | Target Enzyme | Best Docking Score (kcal/mol) |

|---|---|---|

| Isoxazole Derivative | Carbonic Anhydrase (CA) | -15.07 nih.gov |

| Isoxazole Derivative | Carbonic Anhydrase (CA) | -13.95 nih.gov |

| Isoxazole-Carboxamide | COX-2 | Not explicitly stated in kcal/mol, but led to potent IC50 values. nih.gov |

Beyond predicting binding energy, molecular docking elucidates the specific molecular interactions that stabilize the ligand within the active site of the target protein. These interactions are fundamental to the ligand's affinity and selectivity. nih.gov Key interactions frequently identified in studies of isoxazole derivatives include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.net

For example, in the docking of isoxazole derivatives with the carbonic anhydrase active site, crucial hydrogen bonds were identified with amino acid residues such as Thr199 and His119. nih.gov Similarly, studies on isoxazole-carboxamide derivatives as COX-2 inhibitors revealed the formation of multiple hydrogen bonds with key residues like ARG-513, HIS-90, and SER-353, which were critical for high affinity. nih.gov The nitrogen atom in the isoxazole ring is often found to be a better hydrogen bond acceptor than the oxygen atom. researchgate.net The identification of these specific interactions is vital for understanding the mechanism of action and for guiding the rational design of new derivatives with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies on isoxazole derivatives have successfully led to the development of predictive models for various biological activities, including anti-inflammatory and enzyme inhibitory effects. nih.govresearchgate.net These models are typically built by correlating the biological activity of a set of compounds with their physicochemical properties or structural descriptors. nih.gov

For instance, a 3D-QSAR study on a series of isoxazole derivatives as farnesoid X receptor (FXR) agonists utilized comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) to build robust models. nih.govresearchgate.net These models demonstrated strong predictive ability, as indicated by their statistical parameters. nih.gov A good QSAR model is characterized by high values for q² (cross-validated correlation coefficient) and r² (non-cross-validated correlation coefficient), which indicate the model's internal consistency and predictive power for the training set, respectively. nih.govresearchgate.net The predictive power for external compounds is often assessed by r²pred. nih.govresearchgate.net The development of such models allows for the virtual screening of large libraries of compounds and the prediction of their activity before they are synthesized, saving significant time and resources. nih.gov

Table 2: Statistical Parameters for 3D-QSAR Models of Isoxazole Derivatives as FXR Agonists

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (Predictive r²) |

|---|---|---|---|

| CoMFA | 0.664 nih.govresearchgate.net | 0.960 nih.govresearchgate.net | 0.872 nih.govresearchgate.net |

| CoMSIA | 0.706 nih.govresearchgate.net | 0.969 nih.govresearchgate.net | 0.866 nih.govresearchgate.net |

A major advantage of QSAR studies is the insight they provide into the structural features that are either beneficial or detrimental to the biological activity of the compounds. nih.gov This is often visualized through contour maps generated by the QSAR models, which highlight regions where modifications to the molecular structure would likely enhance or decrease activity. nih.govresearchgate.net

For example, the 3D-QSAR models for isoxazole-based FXR agonists revealed that the presence of hydrophobicity at the R2 position and an electronegative group at the R3 position of the isoxazole scaffold are crucial for their agonistic activity. nih.govresearchgate.net Similarly, QSAR studies on ([biphenyloxy]propyl)isoxazoles as anti-coxsackievirus B3 agents indicated that compounds with high antiviral activity should contain 5-trifluoromethyl- simulations-plus.comuni.lunih.govoxadiazole or 2,4-difluorophenyl fragments, while bulky substituents like biphenyl decrease activity. semanticscholar.org This information provides a clear roadmap for medicinal chemists to design new this compound derivatives with optimized potency and selectivity. nih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjweb.com It is widely used to calculate various molecular properties of isoxazole derivatives.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G(d,p), can be employed to determine the optimized molecular geometry, electronic structure, and spectroscopic properties of isoxazole compounds. nih.govresearchgate.net A key application is the calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO (Eg) is a critical parameter that relates to the chemical reactivity and stability of the molecule. researchgate.net A smaller energy gap generally implies higher reactivity. irjweb.com

Studies have used DFT to analyze the UV/Visible absorption spectra of isoxazole derivatives and to calculate the HOMO-LUMO energy gap to predict their potential as pharmaceutical agents. researchgate.net For example, in one study, the calculated energy gap for designed 3,5-diphenylisoxazole derivatives ranged from 1.07 eV to 6.50 eV, suggesting their potential for various biological activities. researchgate.net DFT is also used to understand reaction mechanisms and regioselectivity in the synthesis of isoxazole-containing compounds. nih.gov

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. This method is highly applicable to this compound, particularly for understanding its behavior in a biological context, such as its interaction with a protein target. nih.govnih.govmdpi.com

In a typical MD simulation, the molecule is placed in a simulated environment, often a box of water molecules, to mimic physiological conditions. The forces between all atoms are calculated, and Newton's laws of motion are applied to predict their subsequent positions and velocities over a series of very short time steps. nih.gov This process, repeated for hundreds of nanoseconds, generates a trajectory that reveals the molecule's conformational flexibility, dynamic behavior, and interactions with its surroundings. nih.govresearchgate.net

For this compound, MD simulations can be used to:

Explore Conformational Space: Identify the most stable and frequently adopted three-dimensional shapes of the molecule.

Analyze Ligand-Protein Interactions: When docked into the active site of an enzyme or receptor, MD simulations can assess the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds), and calculate the binding free energy. nih.govmdpi.comresearchgate.net

Understand Solvation Effects: Investigate how the molecule interacts with water, which is crucial for predicting its solubility and pharmacokinetic properties.

Studies on other isoxazole derivatives have successfully used MD simulations to validate docking results and provide a deeper understanding of their mechanism of action at a molecular level. nih.govmdpi.com Therefore, MD simulations represent a valuable and applicable tool for the continued investigation of this compound.

Medicinal Chemistry Applications and Drug Discovery

Isoxazole-3-carbohydrazide as a Key Intermediate in Pharmaceutical Development